molecular formula C12H22ClNO3 B2778569 tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate CAS No. 1909288-17-0

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate

Cat. No. B2778569
CAS RN: 1909288-17-0
M. Wt: 263.76
InChI Key: UJLBUSWWABLMPG-SECBINFHSA-N
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Description

2-Chloroacetamide is an organic compound used as a building block in organic synthesis . It has a linear formula of ClCH2CONH2 and a molecular weight of 93.51 .


Synthesis Analysis

2-Chloroacetamide has been used in the synthesis of derivatives of 1,8-naphthyridine containing thiono groups . It has also been used as a reagent for the synthesis of carboxamidomethyl esters as carboxyl protecting groups in peptide synthesis .


Molecular Structure Analysis

The molecular structure of 2-Chloroacetamide can be represented by the SMILES string NC(=O)CCl . The InChI representation is 1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) .


Physical And Chemical Properties Analysis

2-Chloroacetamide is a solid with a melting point of 116-118 °C . It is soluble in methanol (1 g/10 mL), absolute ethanol (10 part), and water (10 parts), but only very slightly soluble in diethyl ether . Its vapor pressure is 0.05 mmHg at 20 °C .

Scientific Research Applications

Medicinal Chemistry Applications

The tert-butyl group is often incorporated into bioactive compounds, impacting their physicochemical properties such as lipophilicity and metabolic stability. Westphal et al. (2015) evaluated alternative substituents to the tert-butyl group in drug analogues, documenting changes in efficacy and activity due to modifications in physicochemical properties (Westphal et al., 2015).

Organic Synthesis

Fox and Ley (2003) explored tert-butyl acetothioacetate's utility in synthesis, achieving the formation of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its role in facilitating complex organic reactions and contributing to synthetic versatility (Fox & Ley, 2003).

Polymer Chemistry

Simison et al. (2006) utilized tert-butyl-based compounds in quasiliving carbocationic polymerizations, achieving polyisobutylenes with exclusively exo-olefin end groups. This highlights the importance of tert-butyl derivatives in producing polymers with specific structural features (Simison et al., 2006).

Analytical Chemistry

Kim et al. (1993) studied the tert-butyldimethylsilyl (TBDMS) derivatives of acidic non-steroidal anti-inflammatory drugs (NSAIDs) for gas chromatography analysis. This work underlines the role of tert-butyl-based derivatives in enhancing the analytical detection and quantification of pharmaceutical compounds (Kim et al., 1993).

properties

IUPAC Name

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBUSWWABLMPG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate

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